1-(2-Bromobutanoyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

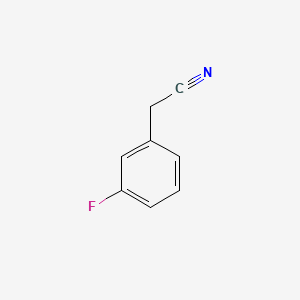

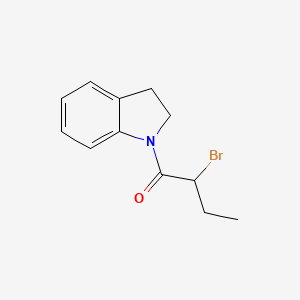

1-(2-Bromobutanoyl)indoline is a biochemical used for proteomics research . It has a molecular formula of C12H14BrNO and a molecular weight of 268.16 .

Molecular Structure Analysis

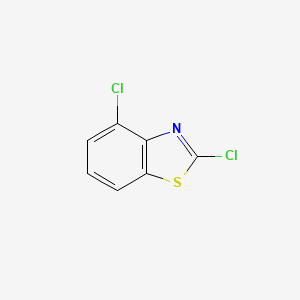

The molecular structure of 1-(2-Bromobutanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring . This forms a two-ring heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Bromobutanoyl)indoline are not available, indoline structures are known to undergo various chemical reactions. For instance, they can be synthesized by an intramolecular Diels-Alder reaction .Physical And Chemical Properties Analysis

1-(2-Bromobutanoyl)indoline has a molecular weight of 268.16 . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Organic & Biomolecular Chemistry

- Application : Indolizine, a nitrogen-containing heterocycle, and its derivatives have potential biological activities. Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .

- Method : Many approaches for their synthesis have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

- Results : This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .

Pharmaceuticals

- Application : Drugs containing indoline have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .

- Method : The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .

- Results : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .

Biological Applications

- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Synthetic and Pharmaceutical Chemistry

- Application : C2-functionalized indoles have substantial importance in synthetic and pharmaceutical chemistry .

- Method : This review focuses on the C2 umpolung of indoles via the indirect approach which is less explored .

- Results : As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHAKDWYZMWANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobutanoyl)indoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.